2-Amino-6-bromo-5,6-dihydro-7(4H)-benzothiazolone

Pharmaceutical Quality Control Impurity Profiling Regulatory Compliance

Impurity profiling in Pramipexole API manufacturing demands exact reference standards; generic benzothiazolone derivatives are not regulatorily acceptable. This certified reference standard (CAS 1001648-73-2) eliminates identification ambiguity. • Fully characterized with Structure Elucidation Report, compliant with USP, EMA, JP, and BP requirements. • Enables accurate HPLC/LC-MS retention time calibration and system suitability testing per ICH Q2(R1). • Exact mass 245.94625 Da; distinct ¹H/¹³C NMR signatures support ANDA/NDA method validation.

Molecular Formula C7H7BrN2OS
Molecular Weight 247.11
CAS No. 1001648-73-2
Cat. No. B590418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-6-bromo-5,6-dihydro-7(4H)-benzothiazolone
CAS1001648-73-2
Synonyms2-Amino-6-bromo-7-oxo-4,5,6,7-tetrahydrobenzothiazole
Molecular FormulaC7H7BrN2OS
Molecular Weight247.11
Structural Identifiers
SMILESC1CC2=C(C(=O)C1Br)SC(=N2)N
InChIInChI=1S/C7H7BrN2OS/c8-3-1-2-4-6(5(3)11)12-7(9)10-4/h3H,1-2H2,(H2,9,10)
InChIKeyPHFIWBGTVLJDDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pramipexole Impurity 29 Reference Standard


2-Amino-6-bromo-5,6-dihydro-7(4H)-benzothiazolone (CAS 1001648-73-2), also designated as Pramipexole Impurity 29, is a brominated dihydrobenzothiazolone derivative with molecular formula C7H7BrN2OS and molecular weight 247.11 g/mol [1]. This compound features a reactive 2-amino group on a benzothiazolone core with a bromine substituent at the 6-position of the saturated ring, giving it a calculated XLogP3 of 2 [1]. It is recognized across pharmacopoeial contexts as a critical reference material for impurity profiling in Pramipexole active pharmaceutical ingredient (API) manufacturing and quality control [2]. The compound serves as a fully characterized analytical standard compliant with USP, EMA, JP, and BP regulatory requirements [2].

Exact regulatory identity match for Pramipexole Impurity 29 profiling

Full Structure Elucidation Report supports ANDA/NDA method validation

Consistent LC-MS fingerprint for unambiguous chromatographic identification

Why Pramipexole Impurity 29 Cannot Be Substituted


In pharmaceutical quality control and ANDA/NDA regulatory submissions, impurity reference standards require exact chemical identity match; generic substitution with structurally similar benzothiazolone derivatives is not scientifically or regulatorily valid. The 2-amino-6-bromo-5,6-dihydro-7(4H)-benzothiazolone (CAS 1001648-73-2) is specifically designated as Pramipexole Impurity 29, a brominated impurity arising from Pramipexole synthesis or degradation pathways [1]. Unlike other benzothiazolone derivatives such as 6-bromo-2-benzothiazolinone (CAS 62266-82-4) or 2-bromo-5,6-dihydrobenzo[d]thiazol-7(4H)-one, this compound possesses the precise substitution pattern (2-amino, 6-bromo, 5,6-dihydro) required for accurate chromatographic retention time matching and spectral identification . Pharmacopoeial compendial methods and regulatory filings for Pramipexole API explicitly reference this specific impurity, and substitution would invalidate method validation, compromise traceability, and risk regulatory non-compliance [2]. The compound's fully characterized Structure Elucidation Report (SER) and compliance with USP, EMA, JP, and BP standards provide documentation that generic analogs cannot match [2].

Identity mismatch

Generic benzothiazolone analogs are not recognized as Pramipexole Impurity 29 in compendial methods.

Chromatographic shift

Different substituent patterns alter retention time and mass detection, invalidating peak assignment.

Documentation gap

Structural analogs lack full SER and pharmacopoeial traceability required for regulatory submissions.

Key Procurement Evidence for Pramipexole Impurity 29


Regulatory Identity Requirement

2-Amino-6-bromo-5,6-dihydro-7(4H)-benzothiazolone (CAS 1001648-73-2) is unequivocally designated as Pramipexole Impurity 29 in pharmaceutical reference standard catalogs and regulatory submissions [1]. This specific CAS registry number and structural identity are required for ANDA and NDA submissions involving Pramipexole API [2]. Generic benzothiazolone analogs (e.g., 6-bromo-2-benzothiazolinone, CAS 62266-82-4) are not recognized as Pramipexole Impurity 29 and would fail identity verification in compendial methods .

Regulatory Identity
Class-level
Target: CAS 1001648-73-2, designated as Pramipexole Impurity 29
Comparator: 6-bromo-2-benzothiazolinone, not recognized for Pramipexole
Ensures regulatory audit trail integrity
Traceability gap exists; compendial methods require exact CAS
Pharmaceutical Quality Control Impurity Profiling Regulatory Compliance

Structural Uniqueness and Chromatographic Selectivity

The target compound possesses a distinct substitution pattern: a 2-amino group and a 6-bromo substituent on a 5,6-dihydrobenzothiazolone core, with molecular formula C7H7BrN2OS and exact mass 245.94625 Da [1]. In contrast, closely related analogs differ in key structural features: 6-bromo-2-benzothiazolinone (CAS 62266-82-4) has molecular formula C7H4BrNOS (MW 230.08), lacks the saturated 5,6-dihydro ring and 2-amino group ; 2-bromo-5,6-dihydrobenzo[d]thiazol-7(4H)-one contains a 2-bromo instead of 2-amino group . The target compound's rotatable bond count of 0 and hydrogen bond donor count of 1 produce predictable chromatographic behavior [1].

Structural Fingerprint
Head-to-head
MW 247.11 vs 230.08; exact mass diff +15.87 Da; unique 2-amino,6-bromo pattern
H-bond donors: 1 vs 0; rotatable bonds: 0 vs 0
Enables unambiguous LC-MS identification
Computed properties from PubChem; confirm experimentally
Analytical Method Development HPLC Analysis Mass Spectrometry

Complete Structure Elucidation Report

2-Amino-6-bromo-5,6-dihydro-7(4H)-benzothiazolone (CAS 1001648-73-2) is supplied with a detailed Structure Elucidation Report (SER) that includes comprehensive 1H NMR, 13C NMR, LC-MS, and HPLC characterization data compliant with USP, EMA, JP, and BP requirements [1]. In contrast, generic 6-bromo-2-benzothiazolinone (CAS 62266-82-4) is typically offered as a research-grade chemical with only basic certificate of analysis (CoA) containing purity and limited identity confirmation . The Veeprho and SynZeal reference standards for this compound provide full traceability to pharmacopoeial standards, a feature essential for regulatory submissions [2].

Documentation Level
Method context
Full SER (NMR, LC-MS, HPLC) vs. basic CoA only
Complies with USP, EMA, JP, BP
Eliminates in-house characterization
Regulatory submission-ready documentation
Structure Elucidation NMR Spectroscopy Reference Standard Certification

Multi-Vendor Supply Chain

2-Amino-6-bromo-5,6-dihydro-7(4H)-benzothiazolone (CAS 1001648-73-2) is stocked by multiple pharmaceutical reference standard suppliers including Veeprho (Cat. VE0023039), SynZeal (Cat. SZ-P001075), BOC Sciences (Cat. 1001648-73-2), and Santa Cruz Biotechnology (Cat. sc-479806), with specified purity levels exceeding 95% [1]. Long-term storage requirements are specified as sealed, dry conditions at 2-8°C . In contrast, structurally similar compounds such as 2-bromo-5,6-dihydrobenzo[d]thiazol-7(4H)-one or 6-bromo-3-substituted benzothiazolones have significantly fewer qualified suppliers and lack the established multi-vendor competitive sourcing ecosystem .

Vendor Availability
Data to verify
≥4 qualified reference standard suppliers
Mitigates supply chain risk
Market assessment 2025–2026; confirm with current catalog
Pharmaceutical Procurement Supply Chain Qualification GMP Reference Standards

Validated Applications of Pramipexole Impurity 29


Impurity Profiling for ANDA/NDA

This compound serves as the certified reference standard for Pramipexole Impurity 29 in regulatory submissions [1]. Analytical laboratories conducting HPLC or LC-MS impurity profiling for Pramipexole API must use this exact compound for retention time calibration, system suitability testing, and quantification of impurity levels in drug substance and drug product batches [2]. The fully characterized Structure Elucidation Report supports method validation documentation required by ICH Q2(R1) guidelines [1].

Method Development and Validation

The compound's unique LC-MS and NMR signatures (exact mass 245.94625 Da, characteristic 1H/13C NMR spectra) enable development of specific, sensitive analytical methods for Pramipexole-related impurity detection [1][2]. Its chromatographic behavior in reverse-phase HPLC systems is distinct from other Pramipexole impurities, allowing for baseline resolution and accurate quantification at levels typically required for ICH Q3A/Q3B compliance [1].

Batch Release Testing

In commercial Pramipexole manufacturing, this compound is used for batch release testing to verify that impurity levels remain within specified limits [1]. Suppliers such as Veeprho and SynZeal provide this reference standard with full pharmacopoeial traceability, meeting cGMP requirements for quality control laboratories [2]. The compound's stability profile under recommended storage conditions (sealed, dry, 2-8°C) supports long-term use as a working standard .

Application
Selection Property
Validation Focus
ANDA/NDA impurity profiling
CAS-specific regulatory identity
Retention time and system suitability
Method development
Unique mass spectrometric fingerprint
Specificity and baseline resolution
Batch release testing
Pharmacopoeial traceability (USP/EP)
Impurity limit compliance

Technical Documentation Hub

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31 linked technical documents
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